molecular formula C26H32N2O6 B613579 Fmoc-Alpha-Me-Orn(Boc)-OH CAS No. 1315449-95-6

Fmoc-Alpha-Me-Orn(Boc)-OH

Cat. No.: B613579
CAS No.: 1315449-95-6
M. Wt: 468,54 g/mole
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Alpha-Me-Orn(Boc)-OH: is a derivative of ornithine, an amino acid, which is modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the N-terminus and a tert-butyloxycarbonyl (Boc) protecting group at the side chain. This compound is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Alpha-Me-Orn(Boc)-OH typically involves the following steps:

    Protection of the Alpha-Amino Group: The alpha-amino group of ornithine is protected with the Fmoc group using Fmoc-Cl in the presence of a base like sodium carbonate.

    Protection of the Side Chain: The side chain amino group is protected with the Boc group using Boc2O in the presence of a base like triethylamine.

    Methylation: The alpha-carbon is methylated using a suitable methylating agent.

Industrial Production Methods: Industrial production methods for such compounds often involve automated peptide synthesizers that can handle multiple protection and deprotection steps efficiently. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Deprotection Reactions: The Fmoc group can be removed using piperidine, while the Boc group can be removed using trifluoroacetic acid (TFA).

    Coupling Reactions: The compound can undergo coupling reactions with other amino acids or peptides using reagents like HBTU or DIC.

Common Reagents and Conditions:

    Fmoc Removal: Piperidine in DMF.

    Boc Removal: TFA in dichloromethane.

    Coupling Reagents: HBTU, DIC, or EDC in the presence of a base like DIPEA.

Major Products Formed:

    Deprotected Ornithine Derivatives: After removal of protecting groups.

    Peptide Chains: When coupled with other amino acids.

Scientific Research Applications

Chemistry:

  • Used in the synthesis of peptides and proteins.
  • Acts as a building block in combinatorial chemistry.

Biology:

  • Studied for its role in protein-protein interactions.
  • Used in the development of peptide-based drugs.

Medicine:

  • Investigated for its potential in drug delivery systems.
  • Used in the synthesis of therapeutic peptides.

Industry:

  • Employed in the production of custom peptides for research and development.
  • Utilized in the manufacture of peptide-based materials.

Mechanism of Action

Mechanism:

  • The compound acts as a protected amino acid derivative, facilitating the synthesis of peptides by preventing unwanted side reactions.
  • The Fmoc and Boc groups protect the amino and side chain groups, respectively, until they are selectively removed under specific conditions.

Molecular Targets and Pathways:

  • Targets peptide synthesis pathways.
  • Involved in the formation of peptide bonds during the elongation of peptide chains.

Comparison with Similar Compounds

    Fmoc-Orn(Boc)-OH: Similar but without the methyl group on the alpha-carbon.

    Fmoc-Lys(Boc)-OH: Similar structure but with lysine instead of ornithine.

Uniqueness:

  • The presence of the methyl group on the alpha-carbon can influence the steric and electronic properties of the compound, potentially affecting its reactivity and interactions in peptide synthesis.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O6/c1-25(2,3)34-23(31)27-15-9-14-26(4,22(29)30)28-24(32)33-16-21-19-12-7-5-10-17(19)18-11-6-8-13-20(18)21/h5-8,10-13,21H,9,14-16H2,1-4H3,(H,27,31)(H,28,32)(H,29,30)/t26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUGFTODLQPYAOF-SANMLTNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CCCNC(=O)OC(C)(C)C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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